molecular formula C10H13N3O3 B1346578 Cbz-Glycine hydrazide CAS No. 5680-83-1

Cbz-Glycine hydrazide

Cat. No.: B1346578
CAS No.: 5680-83-1
M. Wt: 223.23 g/mol
InChI Key: FBXJOIKPPWLCJU-UHFFFAOYSA-N
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Description

It is a white crystalline powder that is soluble in water and organic solvents. This compound is often used in laboratory settings for the synthesis of other substances .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cbz-Glycine hydrazide typically involves the reaction of benzyl chloroformate with hydrazine derivatives. This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows: [ \text{C}_6\text{H}_5\text{CH}_2\text{OCOCl} + \text{NH}_2\text{NHCOCH}_3 \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{OCO}\text{NHNHCOCH}_3 ]

Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield.

Chemical Reactions Analysis

Types of Reactions: Cbz-Glycine hydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Catalysts like palladium on carbon (Pd/C) are employed for hydrogenation reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl alcohol derivatives, while reduction can produce hydrazine compounds.

Scientific Research Applications

Cbz-Glycine hydrazide has a wide range of applications in scientific research:

    Chemistry: It is used as a protecting group for amines in peptide synthesis.

    Biology: The compound is studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Cbz-Glycine hydrazide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, depending on the enzyme targeted.

Comparison with Similar Compounds

    Benzyl carbamate: Similar in structure but lacks the hydrazine moiety.

    Methyl carbamate: Contains a methyl group instead of a benzyl group.

    Ethyl carbamate: Contains an ethyl group instead of a benzyl group.

Uniqueness: Cbz-Glycine hydrazide is unique due to its hydrazine moiety, which imparts distinct chemical and biological properties. This makes it particularly useful in applications where enzyme inhibition and protein modification are desired.

Properties

IUPAC Name

benzyl N-(2-hydrazinyl-2-oxoethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H13N3O3/c11-13-9(14)6-12-10(15)16-7-8-4-2-1-3-5-8/h1-5H,6-7,11H2,(H,12,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBXJOIKPPWLCJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80205359
Record name Benzyl (hydrazinocarbonylmethyl)carbamate
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Molecular Weight

223.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5680-83-1
Record name N-[(Phenylmethoxy)carbonyl]glycine hydrazide
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Record name 5680-83-1
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Record name Benzyl (hydrazinocarbonylmethyl)carbamate
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Record name Benzyl (hydrazinocarbonylmethyl)carbamate
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Record name BENZYL (HYDRAZINOCARBONYLMETHYL)CARBAMATE
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